

Application Notes and Protocols for (+)-cis-Carveol as a Flavoring Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-cis-Carveol

Cat. No.: B1210335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to (+)-cis-Carveol

(+)-cis-Carveol is a naturally occurring monoterpenoid alcohol found in the essential oils of plants such as spearmint (*Mentha spicata*) and caraway (*Carum carvi*). It is a colorless liquid with a characteristic spearmint and caraway-like aroma and taste.^[1] Due to its pleasant sensory properties, **(+)-cis-carveol** is utilized as a flavoring agent in the food industry. It is also used as a fragrance in cosmetics. Beyond its role as a flavoring agent, research has indicated potential biological activities of carveol, including antioxidative, anti-inflammatory, and neuroprotective effects, making it a subject of interest for drug development professionals.

Physicochemical Properties and Regulatory Information

A summary of the key physicochemical properties and regulatory information for **(+)-cis-carveol** is presented in Table 1.

Table 1: Physicochemical Properties and Regulatory Information for **(+)-cis-Carveol**

Property	Value	Reference
Chemical Name	(1S,5S)-2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol	[2]
Synonyms	(+)-cis-p-Mentha-6,8-dien-2-ol	[3]
CAS Number	7632-16-8	[2]
Molecular Formula	C10H16O	[2]
Molecular Weight	152.23 g/mol	[2]
Appearance	Colorless liquid	
Odor/Flavor	Spearmint, caraway-like, fresh, minty	
Solubility	Soluble in oils, insoluble in water	
Boiling Point	226-227 °C	[4]
FEMA Number	2247	[5]
Regulatory Status	Generally Recognized as Safe (GRAS)	[5]

Applications in the Food Industry

(+)-cis-Carveol is primarily used to impart a minty and spicy flavor profile to a variety of food products. While specific, publicly available quantitative usage levels are limited, it is a component of spearmint and caraway essential oils which are used in the following categories. A patent for a spearmint flavor enhancer suggests that l-carveol isomers can be present at concentrations of 0-5%.

Potential Food and Beverage Applications:

- Chewing Gum: A primary application to provide a long-lasting, fresh, minty flavor.
- Confectionery: Used in hard candies, mints, and other sweets.

- Beverages: Incorporated into teas, soft drinks, and alcoholic beverages for a refreshing note.
- Oral Care Products: Though not a food, its flavor is utilized in toothpaste and mouthwash.
- Baked Goods: Can be used in cookies, cakes, and other baked goods to add a unique flavor dimension.

Experimental Protocols

Sensory Evaluation of (+)-cis-Carveol in a Beverage Matrix

This protocol provides a general framework for the sensory evaluation of **(+)-cis-carveol**. The specific parameters should be adapted based on the research question.

Objective: To determine the sensory profile and consumer acceptance of **(+)-cis-carveol** in a model beverage system.

Materials:

- **(+)-cis-Carveol** standard
- 5% sucrose solution (w/v)
- 0.1% citric acid solution (w/v)
- Unsalted soda crackers (for palate cleansing)
- Room temperature water
- Sensory evaluation booths with controlled lighting and ventilation
- Glassware for sample presentation
- Trained sensory panel (10-15 members) or consumer panel (min. 30 members)

Procedure:

- Sample Preparation:

- Prepare a stock solution of **(+)-cis-carveol** in a suitable solvent (e.g., ethanol).
- Prepare a series of dilutions of **(+)-cis-carveol** in the 5% sucrose and 0.1% citric acid solution to achieve the desired concentrations for testing. A control sample with no added carveol should also be prepared.
- Sensory Panel Setup:
 - Conduct the evaluation in a quiet, odor-free environment.[\[6\]](#)[\[7\]](#)
 - Randomize the order of sample presentation for each panelist.
- Evaluation Protocol:
 - Provide panelists with the samples in coded glassware.
 - Instruct panelists to cleanse their palate with water and an unsalted cracker between samples.[\[6\]](#)
 - For descriptive analysis, a trained panel will identify and quantify the sensory attributes of the samples (e.g., minty, spicy, sweet, bitter).
 - For consumer acceptance, a consumer panel will rate the samples based on liking (e.g., using a 9-point hedonic scale).[\[7\]](#)
- Data Analysis:
 - For descriptive analysis, use statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensity between samples.
 - For consumer acceptance, analyze the hedonic scores to determine overall liking and preference.

Quantification of **(+)-cis-Carveol** in Chewing Gum using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of **(+)-cis-carveol** in a chewing gum matrix. Method validation is crucial for accurate results.

Objective: To extract and quantify the concentration of **(+)-cis-carveol** in a commercial chewing gum product.

Materials and Equipment:

- Chewing gum sample
- **(+)-cis-Carveol** analytical standard
- Internal standard (e.g., camphor)
- Solvent for extraction (e.g., ethanol, hexane)
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Analytical balance
- Centrifuge
- Vortex mixer
- Syringe filters (0.45 µm)

Procedure:

- Sample Preparation:
 - Freeze the chewing gum sample and pulverize it into small particles.
 - Accurately weigh a known amount of the powdered gum into a centrifuge tube.
 - Add a known volume of the extraction solvent and a known concentration of the internal standard.
 - Vortex the mixture for a specified time to ensure thorough extraction of the flavor compounds.
 - Centrifuge the sample to separate the solid gum base from the solvent.

- Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
- GC-MS Analysis:
 - GC Column: Use a non-polar or medium-polarity capillary column suitable for terpene analysis (e.g., DB-5ms).
 - Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in split or splitless mode.
 - Oven Temperature Program: Develop a temperature program that allows for the separation of **(+)-cis-carveol** from other volatile compounds in the sample.
 - Mass Spectrometer: Operate the MS in scan mode to identify the characteristic mass spectrum of **(+)-cis-carveol**. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
- Quantification:
 - Prepare a calibration curve using standard solutions of **(+)-cis-carveol** of known concentrations.
 - Calculate the concentration of **(+)-cis-carveol** in the chewing gum sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Stability Testing of **(+)-cis-Carveol** in an Acidic Beverage

This protocol provides a general approach to assessing the stability of **(+)-cis-carveol** in a simulated acidic beverage under different storage conditions.

Objective: To evaluate the impact of temperature and light on the stability of **(+)-cis-carveol** in an acidic beverage model system.

Materials and Equipment:

- **(+)-cis-Carveol**
- Model beverage solution (e.g., citrate buffer at pH 3.0)

- Amber and clear glass vials
- Incubators or environmental chambers set at different temperatures (e.g., 4°C, 25°C, 40°C)
- Light source for photostability testing
- HPLC or GC-MS for quantification

Procedure:

- Sample Preparation:
 - Prepare a solution of **(+)-cis-carveol** in the model beverage at a known concentration.
 - Aliquot the solution into both amber (light-protected) and clear (light-exposed) vials.
- Storage Conditions:
 - Place the vials in incubators at the different selected temperatures.
 - For photostability, expose the clear vials to a controlled light source, while keeping the amber vials in the dark at the same temperature.
- Sampling and Analysis:
 - At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove vials from each storage condition.
 - Quantify the concentration of **(+)-cis-carveol** in each sample using a validated analytical method (e.g., HPLC or GC-MS).
- Data Analysis:
 - Plot the concentration of **(+)-cis-carveol** as a function of time for each condition.
 - Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life of **(+)-cis-carveol** under each condition.

Signaling Pathways and Biosynthesis

Nrf2 Signaling Pathway Activation

Recent studies suggest that carveol may exert some of its biological effects, such as hepatoprotection, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.^[5] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

[Click to download full resolution via product page](#)

Caption: Nrf2 signaling pathway activation by **(+)-cis-Carveol**.

Biosynthetic Pathway of Carveol

(+)-cis-Carveol is synthesized in plants from geranyl diphosphate (GPP) through a multi-step enzymatic process. The key intermediate is limonene.

[Click to download full resolution via product page](#)

Caption: Biosynthesis of carveol and carvone from geranyl diphosphate.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of **(+)-cis-carveol** in a food product.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **(+)-cis-carveol** in food.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandobeverage.com [tandobeverage.com]
- 3. femaflavor.org [femaflavor.org]
- 4. femaflavor.org [femaflavor.org]
- 5. femaflavor.org [femaflavor.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for (+)-cis-Carveol as a Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210335#use-of-cis-carveol-as-a-flavoring-agent-in-the-food-industry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com